N-(3-fluorophenyl)-N'-methylurea
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Overview
Description
N-(3-fluorophenyl)-N’-methylurea: is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a fluorine atom attached to the phenyl ring and a methyl group attached to the nitrogen atom of the urea moiety
Scientific Research Applications
Chemistry: N-(3-fluorophenyl)-N’-methylurea is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Biology and Medicine: In medicinal chemistry, N-(3-fluorophenyl)-N’-methylurea is investigated for its potential pharmacological activities. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals. Its unique chemical structure allows for the development of products with enhanced efficacy and stability.
Mechanism of Action
- Ilorasertib primarily targets Akt , a serine/threonine kinase involved in cell survival, proliferation, and metabolism. Akt plays a crucial role in various cellular processes by regulating downstream signaling pathways .
- As a consequence, key cellular processes such as cell cycle progression, apoptosis, and glucose metabolism are disrupted .
- Downstream effects include altered cell survival, reduced protein synthesis, and impaired glucose uptake .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-fluorophenyl)-N’-methylurea typically involves the reaction of 3-fluoroaniline with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3-fluoroaniline+methyl isocyanate→N-(3-fluorophenyl)-N’-methylurea
Industrial Production Methods: In an industrial setting, the production of N-(3-fluorophenyl)-N’-methylurea can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The process may involve continuous flow reactors to enhance the efficiency and yield of the product.
Chemical Reactions Analysis
Types of Reactions: N-(3-fluorophenyl)-N’-methylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenation or nitration reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Formation of N-(3-fluorophenyl)-N’-methylurea oxides.
Reduction: Formation of N-(3-fluorophenyl)-N’-methylamine.
Substitution: Formation of various substituted phenylurea derivatives.
Comparison with Similar Compounds
N-(3-fluorophenyl)-N’-methylthiourea: Similar structure but contains a sulfur atom instead of oxygen.
N-(3-chlorophenyl)-N’-methylurea: Contains a chlorine atom instead of fluorine.
N-(3-bromophenyl)-N’-methylurea: Contains a bromine atom instead of fluorine.
Uniqueness: N-(3-fluorophenyl)-N’-methylurea is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making N-(3-fluorophenyl)-N’-methylurea a valuable compound in drug development and other applications.
Properties
IUPAC Name |
1-(3-fluorophenyl)-3-methylurea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O/c1-10-8(12)11-7-4-2-3-6(9)5-7/h2-5H,1H3,(H2,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEURWIJJWVELHB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1=CC(=CC=C1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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